ATC 0175 hydrochloride
Overview
Description
ATC0175 is a potent, selective, and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). It has shown significant potential in the treatment of depression and anxiety due to its anxiolytic and antidepressant effects in animal models . The compound is known for its high affinity for MCH1R and additional affinities for 5-HT2B and 5-HT1A receptors .
Mechanism of Action
Target of Action
ATC 0175 hydrochloride is a potent, selective, and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCH1) . It has been shown to have affinity for 5-HT2B and 5-HT1A receptors with IC50 of 9.66 nM and 16.9 nM respectively .
Mode of Action
This compound interacts with its primary target, the MCH1 receptor, by acting as a non-peptide antagonist . This means it binds to the receptor and blocks its function, preventing the melanin-concentrating hormone from exerting its effects .
Biochemical Pathways
The melanin-concentrating hormone receptor 1 (MCH1), a member of the G protein-coupled receptor family 1, is an integral plasma membrane protein which binds melanin-concentrating hormone . The protein can inhibit cAMP accumulation and stimulate intracellular calcium flux, and is probably involved in the neuronal regulation of food consumption
Pharmacokinetics
It is known to be an orally active compound , suggesting it is well absorbed in the gastrointestinal tract and likely undergoes distribution throughout the body.
Result of Action
In animal studies, this compound has been shown to produce both anxiolytic and antidepressant actions , but without sedative or ataxic side effects . This suggests that the compound’s action on the MCH1 receptor and possibly the 5-HT2B and 5-HT1A receptors leads to a reduction in anxiety and depressive behaviors.
Biochemical Analysis
Biochemical Properties
ATC 0175 hydrochloride plays a significant role in biochemical reactions as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH1). It exhibits high affinity for MCH1 with an IC50 value of 13.5 nM . Additionally, this compound interacts with 5-HT2B and 5-HT1A receptors, displaying IC50 values of 9.66 nM and 16.9 nM, respectively . These interactions suggest that this compound can modulate various biochemical pathways related to stress and emotion regulation.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to exhibit anxiolytic effects in numerous animal models of anxiety, including the elevated plus-maze test, social interaction test, stress-induced hyperthermia, and maternal separation-induced vocalization . Furthermore, this compound demonstrates antidepressant effects in the forced swimming test by increasing swimming performance without altering climbing behavior . These effects indicate that this compound can modulate cell signaling pathways and gene expression related to anxiety and depression.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a noncompetitive antagonist at MCH1 receptors . By binding to these receptors, this compound inhibits the melanin-concentrating hormone (MCH) from exerting its effects, which include the regulation of stress and emotion . Additionally, this compound’s affinity for 5-HT2B and 5-HT1A receptors suggests that it may also influence serotonin signaling pathways . This compound’s ability to modulate multiple receptor pathways contributes to its anxiolytic and antidepressant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a stable profile with reasonable oral bioavailability and brain penetration . Long-term studies in animal models have shown that this compound maintains its anxiolytic and antidepressant effects without causing significant side effects . These findings suggest that this compound is a reliable compound for long-term research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anxiolytic and antidepressant effects without affecting spontaneous locomotor activity or impairing motor coordination . At higher doses, this compound may cause adverse effects, although it has been well-tolerated in repeated toxicity studies in rats . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the melanin-concentrating hormone receptor 1 (MCH1). The compound inhibits cAMP accumulation and stimulates intracellular calcium flux, which are key processes in the regulation of stress and emotion . Additionally, this compound’s interactions with 5-HT2B and 5-HT1A receptors suggest that it may also influence serotonin-related metabolic pathways . These interactions contribute to the compound’s overall biochemical and physiological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with specific receptors and transporters. The compound’s high affinity for MCH1 receptors allows it to effectively target and modulate these receptors’ activity . Additionally, this compound’s ability to penetrate the blood-brain barrier ensures its distribution within the central nervous system, where it exerts its anxiolytic and antidepressant effects . These properties make this compound a valuable tool for studying central nervous system disorders.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptors, MCH1, 5-HT2B, and 5-HT1A . By binding to these receptors, this compound can modulate their activity and influence downstream signaling pathways. The compound’s ability to localize within specific cellular compartments, such as the plasma membrane and intracellular organelles, further enhances its effectiveness in regulating stress and emotion-related processes . These localization properties contribute to the compound’s overall pharmacological profile.
Preparation Methods
The synthesis of ATC0175 involves several steps, starting with the preparation of the key intermediate, N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride. The synthetic route typically includes the following steps:
Formation of the quinazoline ring: This involves the reaction of appropriate starting materials under specific conditions to form the quinazoline ring.
Cyclohexylamine derivative preparation: The cyclohexylamine derivative is prepared through a series of reactions, including amination and cyclization.
Coupling reaction: The quinazoline ring and the cyclohexylamine derivative are coupled together under suitable conditions to form the final product
Chemical Reactions Analysis
ATC0175 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: ATC0175 can undergo substitution reactions, particularly at the quinazoline ring and the cyclohexylamine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ATC0175 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of melanin-concentrating hormone receptor antagonists.
Biology: The compound is used to investigate the role of MCH1R in various physiological processes, including stress and emotion regulation.
Medicine: ATC0175 has shown potential in the treatment of depression and anxiety, making it a valuable compound for pharmacological research.
Industry: The compound is used in the development of new therapeutic agents targeting MCH1R
Comparison with Similar Compounds
ATC0175 is unique among melanin-concentrating hormone receptor antagonists due to its high selectivity and oral activity. Similar compounds include:
ATC0065: Another MCH1R antagonist with similar anxiolytic and antidepressant effects.
ATC0175 hydrochloride: A hydrochloride salt form of ATC0175 with similar properties.
Compared to these compounds, ATC0175 stands out due to its high affinity for MCH1R and additional affinities for 5-HT2B and 5-HT1A receptors, making it a versatile compound for research in depression and anxiety disorders .
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N5O.ClH/c1-30(2)21-17-5-3-4-6-20(17)28-23(29-21)27-16-10-8-15(9-11-16)26-22(31)14-7-12-18(24)19(25)13-14;/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,26,31)(H,27,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPKFUYSQNNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028549 | |
Record name | Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510733-97-8 | |
Record name | ATC-0175 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510733978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATC 0175 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATC-0175 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4359628TE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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